molecular formula C29H48O B12458773 -Spinasterol

-Spinasterol

Cat. No.: B12458773
M. Wt: 412.7 g/mol
InChI Key: JZVFJDZBLUFKCA-UZSYLJJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Spinasterol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

    Oxidation: Spinasterol can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction of spinasterol can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions often involve halogenating agents such as bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced sterols, and halogenated spinasterol compounds .

Scientific Research Applications

α-Spinasterol is a plant-derived compound with a variety of pharmacological applications, including antitumor, antiulcerogenic, anti-inflammatory, antinociceptive, hypolipidemic, and antidiabetic activities . It can be isolated from Aster scaber Thunb (Asteraceae) .

Scientific Research Applications

  • Benign Prostatic Hyperplasia (BPH) αthis compound can prevent testosterone propionate (TP)-induced prostatic hyperplasia and may be beneficial in the management of BPH . Studies using a testosterone-induced rat model of BPH have shown that αthis compound reduces relative prostate weight and decreases levels of dihydrotestosterone (DHT) and testosterone in both serum and the prostate gland .
  • Anticonvulsant Effects αthis compound elevates the seizure threshold and has anticonvulsant effects in acute seizure models . It acts as a selective antagonist for the transient receptor potential vanilloid 1 (TRPV1) receptor, which may modulate seizure activity .
  • Pain Management αthis compound is an effective and safe cyclooxygenase (COX) inhibitor with antinociceptive effects in postoperative and neuropathic pain models . It reduces postoperative pain and mechanical allodynia without altering body temperature or causing significant side effects .
  • Diabetes Treatment Recent studies suggest αthis compound has antidiabetic properties, enhancing insulin secretion, reducing insulin resistance, preventing diabetic nephropathy, increasing glucose uptake in muscle cells, and inhibiting intestinal glucose absorption .

Data Tables

ParameterTP-Induced BPH Animalsαthis compound-Treated Animals
Serum Testosterone Levels (ng/ml)20.80 ± 2.6310.53 ± 2.39
Serum DHT Levels (ng/ml)23.95 ± 3.7414.74 ± 2.38
Prostate Testosterone Levels (ng/ml)3.25 ± 0.231.47 ± 0.27
Prostate DHT Levels (pg/ml)426.01 ± 144.05133.31 ± 35.27

Case Studies

  • In a study of testosterone-induced BPH in rats, oral administration of αthis compound (5 mg/kg) significantly reduced prostate size, prostatic hyperplasia, and DHT levels in serum and prostate tissue . The treatment also resulted in only mild glandular hyperplasia compared to the significant glandular hyperplasia observed in BPH animals .
  • αthis compound, administered orally, reduced postoperative pain when given before or after incision, and reduced cell infiltration in the injured tissue . αthis compound also reduced mechanical allodynia induced by partial sciatic nerve ligation, and mechanical and cold allodynia induced by paclitaxel .

Mechanism of Action

Spinasterol exerts its effects through several mechanisms:

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-23,25-27,30H,7,10,12-18H2,1-6H3/t20-,21-,22+,23+,25-,26+,27+,28+,29-/m1/s1

InChI Key

JZVFJDZBLUFKCA-UZSYLJJSSA-N

Isomeric SMILES

CC[C@H](C=C[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Origin of Product

United States

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